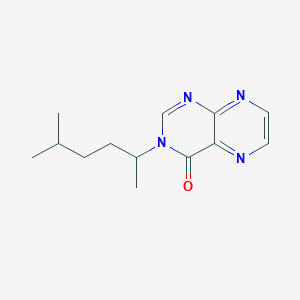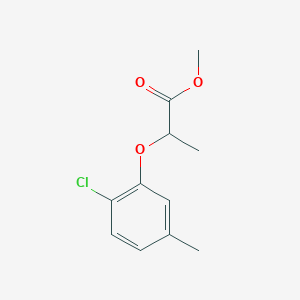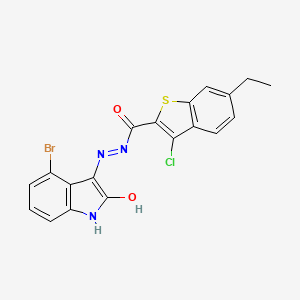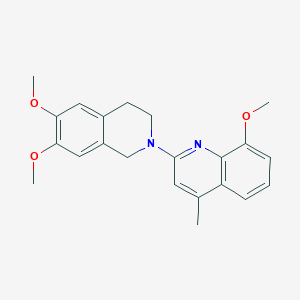![molecular formula C23H26N4O2 B5964688 N-(3'-methoxy-4-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide](/img/structure/B5964688.png)
N-(3'-methoxy-4-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3'-methoxy-4-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide, also known as MPP, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. MPP belongs to the class of prolinamide derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-(3'-methoxy-4-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. N-(3'-methoxy-4-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix and play a role in cancer metastasis. N-(3'-methoxy-4-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide has also been found to inhibit the activation of nuclear factor-kappaB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(3'-methoxy-4-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, suppression of angiogenesis, and protection against oxidative stress and inflammation. N-(3'-methoxy-4-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide has also been found to modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3'-methoxy-4-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide in lab experiments is its high potency and selectivity, which allows for the study of specific biological processes and signaling pathways. N-(3'-methoxy-4-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide also has good solubility in various solvents, which makes it easy to use in different experimental settings. However, one limitation of using N-(3'-methoxy-4-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide is its relatively high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(3'-methoxy-4-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide and its derivatives. One area of research is the development of new N-(3'-methoxy-4-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide analogs with improved pharmacological properties, such as increased potency and selectivity. Another area of research is the investigation of the role of N-(3'-methoxy-4-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide in other biological processes, such as immune response and metabolism. Additionally, the potential use of N-(3'-methoxy-4-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases, warrants further investigation.
Synthesemethoden
N-(3'-methoxy-4-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide can be synthesized through a multi-step process involving the reaction of 3-methoxy-4-biphenylcarboxylic acid with a series of reagents, including thionyl chloride, methylamine, and 1-methyl-1H-pyrazole-4-carboxaldehyde. The final product is obtained through a purification process using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3'-methoxy-4-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide has been studied for its potential applications in various areas, including cancer research, neuroprotection, and drug design. In cancer research, N-(3'-methoxy-4-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neuroprotection, N-(3'-methoxy-4-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide has been found to protect neurons from oxidative stress and inflammation, which are known to contribute to neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug design, N-(3'-methoxy-4-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide has been used as a lead compound for the development of new drugs with improved pharmacological properties.
Eigenschaften
IUPAC Name |
N-[4-(3-methoxyphenyl)phenyl]-1-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-26-15-17(14-24-26)16-27-12-4-7-22(27)23(28)25-20-10-8-18(9-11-20)19-5-3-6-21(13-19)29-2/h3,5-6,8-11,13-15,22H,4,7,12,16H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAZTLIRAMPBDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CCCC2C(=O)NC3=CC=C(C=C3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-chloro-3-methylphenoxy)methyl]-N-(5-chloro-2-pyridinyl)-2-furamide](/img/structure/B5964605.png)
![2-chloro-N-({[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5964606.png)

![N-{[(2,5-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-3,5-dimethoxybenzamide](/img/structure/B5964619.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B5964628.png)
![ethyl 4-[({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)carbonothioyl]-1-piperazinecarboxylate](/img/structure/B5964637.png)

![2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B5964653.png)
![4-{[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]carbonyl}pyridazine](/img/structure/B5964661.png)
![1-[2-(4-{[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)-2-oxoethyl]-2-pyrrolidinone](/img/structure/B5964674.png)
![N-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B5964684.png)

![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(4-methylphenyl)ethanone hydrobromide](/img/structure/B5964698.png)